Benzyldimethylphenylammonium chloride
Overview
Description
Benzyldimethylphenylammonium chloride is an organic compound with the molecular formula C15H18ClN. It is a quaternary ammonium salt that appears as a white to almost white powder or crystalline solid. This compound is known for its various applications in chemistry, biology, medicine, and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyldimethylphenylammonium chloride can be synthesized through the reaction of benzyldimethylamine with benzyl chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve moderate temperatures and the use of solvents like methanol or ethanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 98% purity. The compound is then purified through recrystallization or other suitable methods to ensure its quality for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethylphenylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound is known to undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyldimethylphenylamine oxides, while substitution reactions can produce various substituted ammonium salts .
Scientific Research Applications
Benzyldimethylphenylammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in studies involving cell membrane interactions due to its surfactant properties.
Industry: The compound is used in the formulation of disinfectants, detergents, and other cleaning agents due to its ability to disrupt microbial cell membranes .
Mechanism of Action
The mechanism of action of benzyldimethylphenylammonium chloride involves its interaction with cell membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. Additionally, its surfactant properties enable it to reduce surface tension, enhancing its effectiveness in cleaning and disinfecting applications .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium chloride: Known for its use in hair conditioners and shampoos due to its surfactant properties.
Tetrabutylammonium chloride: Used as a phase transfer catalyst in organic synthesis
Uniqueness
Benzyldimethylphenylammonium chloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of antimicrobial and surfactant properties makes it versatile for various applications in different fields. Additionally, its high purity and stability under various conditions further enhance its utility in scientific research and industrial applications .
Properties
IUPAC Name |
benzyl-dimethyl-phenylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N.ClH/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12H,13H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRKASHXFNIPLZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)C2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883917 | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3204-68-0 | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3204-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzyldimethylphenylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003204680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leukotrope | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10413 | |
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Record name | Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-N,N-dimethylanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzyldimethylphenylammonium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ7TH2R6AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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